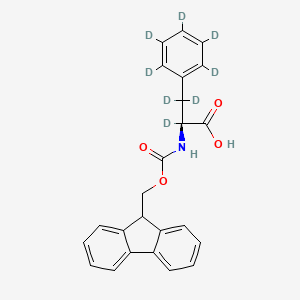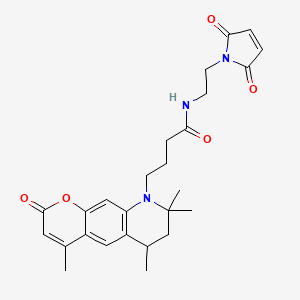
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate is a chemical compound with the molecular formula C13H20O8 and a molecular weight of 304.3 g/mol . . This compound is a derivative of L-galactopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and the hydroxyl group at position 6 is replaced by a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate typically involves the acetylation of L-galactopyranoside. The process begins with the protection of the hydroxyl groups using acetyl groups. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of acetylation and prevent overreaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the acetylation process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of L-galactopyranoside with free hydroxyl groups.
Substitution: Formation of derivatives with various functional groups replacing the acetyl groups.
Scientific Research Applications
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate involves its interaction with specific molecular targets and pathways. The acetyl groups enhance the compound’s lipophilicity, facilitating its transport across cell membranes. Once inside the cell, the compound can undergo enzymatic hydrolysis to release L-galactopyranoside, which participates in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl α-L-Fucopyranoside: Similar in structure but differs in the configuration of the hydroxyl groups.
Methyl β-L-Fucopyranoside: Another isomer with a different spatial arrangement of atoms.
Uniqueness
L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in synthetic chemistry and various research applications.
Properties
CAS No. |
67576-78-7 |
|---|---|
Molecular Formula |
C13H20O8 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
[(2S,3R,4R,5S)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3/t6-,10+,11+,12-,13?/m0/s1 |
InChI Key |
RTVWBDNQHISFHI-YTGWKCMESA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)


